

Exploratory Studies of Renitek (Enalapril) in Pediatric Hypertension: A Technical Guide

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Compound of Interest

Compound Name: **Renitek**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core findings and methodologies from exploratory studies of enalapril (marketed as **Renitek**) in the treatment of pediatric hypertension. The information is compiled to support research, scientific discovery, and drug development efforts in this critical therapeutic area.

Data Presentation

The following tables summarize the key quantitative data from clinical pharmacology and dose-response studies of enalapril in pediatric populations.

Table 1: Pharmacokinetics of Enalapril and Enalaprilat in Hypertensive Children

Parameter	Age Group	Enalapril	Enalaprilat (Active Metabolite)	Citation
Time to Peak Concentration (T _{max})	2 months - 15 years	~1 hour	First Dose: 4-6 hours; Multiple Doses: 3-4 hours	[1]
Mean Conversion to Enalaprilat	1 - 24 months	64.7%	N/A	[1]
6 - <12 years	74.6%	N/A		[1]
Median Effective Half-Life for Accumulation	6 - <12 years	N/A	16.3 hours	[1]
12 - <16 years	N/A	14.6 hours		[1]
Accumulation (Steady-State/Single Dose AUC Ratio)	2 months - 15 years	N/A	1.13- to 1.45-fold	[1]

Table 2: Dose-Response of Enalapril on Blood Pressure in Hypertensive Children (Ages 6-16 years)

A prospective, double-blind, placebo-controlled study established a linear dose-response relationship, indicating that larger doses of enalapril were associated with greater reductions in blood pressure.[2] The study categorized doses as low, middle, and high, stratified by body weight.

Dose Group	Body Weight < 50 kg	Body Weight \geq 50 kg	Outcome	Citation
Low	0.625 mg	1.25 mg	Did not demonstrate significant lowering of diastolic or systolic blood pressure compared to placebo.	[3]
Middle	2.5 mg	5 mg	Demonstrated significantly lowered diastolic and systolic blood pressure compared to placebo.	[3]
High	20 mg	40 mg	Demonstrated significantly lowered diastolic and systolic blood pressure compared to placebo.	[3]

Note: Specific mean mmHg reduction values for each dose group were not detailed in the available literature abstracts.

Table 3: Adverse Events Reported in Pediatric Enalapril Studies

Adverse Event	Incidence	Population	Citation
Composite Outcome*	21%	Infants in NICU	[4]
Hyperkalemia	13%	Infants in NICU	[4]
Elevated Serum Creatinine	5%	Infants in NICU	[4]
Hypotension	4%	Infants in NICU	[4]
Cough	3.8%	Children and Adolescents	[5]

*Composite outcome included death, hypotension requiring pressors, hyperkalemia, or elevated serum creatinine.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are synthesized from the methodologies of key exploratory studies.

Protocol 1: Blood Pressure Measurement

This protocol outlines the standardized method for assessing blood pressure in pediatric clinical trials of antihypertensive agents.

- Patient State: Ensure the patient is seated and has rested for at least 5 minutes before measurement.
- Cuff Size: Use an appropriately sized cuff for the patient's arm circumference.
- Measurement Procedure:
 - Take three separate blood pressure readings.
 - The primary outcome variable is typically the trough (24-hour post-dose) sitting diastolic blood pressure.

- Ambulatory Blood Pressure Monitoring (ABPM): For a comprehensive assessment and to confirm the diagnosis of hypertension, 24-hour ABPM is recommended.
 - Indications: To confirm hypertension, evaluate for white-coat or masked hypertension, and assess blood pressure patterns in high-risk patients.
 - Procedure: Use a validated pediatric ABPM device. Encourage recording on a school day to reflect typical daily activities.
 - Interpretation: Compare ABPM values with sex- and height-specific normative data.

Protocol 2: Pharmacokinetic Sample Analysis

This protocol describes the laboratory methods for quantifying enalapril and its active metabolite, enalaprilat, in plasma.

- Sample Collection: Collect blood samples at predetermined time points post-dose to capture the full pharmacokinetic profile (e.g., pre-dose, 1, 2, 4, 6, 8, 12, and 24 hours).
- Sample Preparation:
 - Protein Precipitation: A common method involves precipitating plasma proteins with a solvent like methanol.
 - Solid Phase Extraction (SPE): For cleaner samples, SPE can be utilized.
- Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of enalapril and enalaprilat.
 - Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
 - Chromatographic Column: A C18 column is typically used for separation.
 - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid).

- Detection: Multiple Reaction Monitoring (MRM) mode via an Electrospray Ionization (ESI) source.

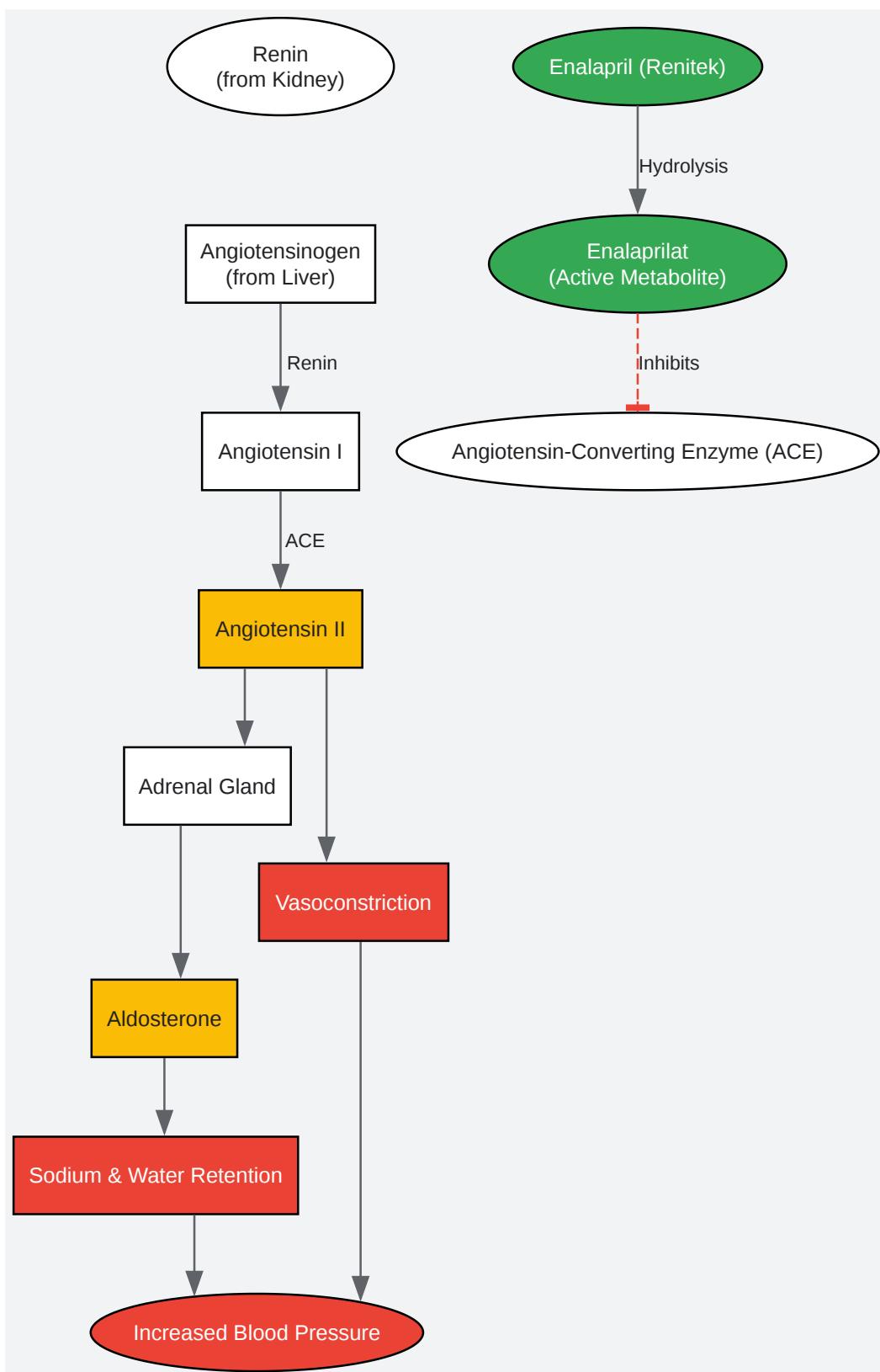
Protocol 3: Renin-Angiotensin-Aldosterone System (RAAS) Component Analysis

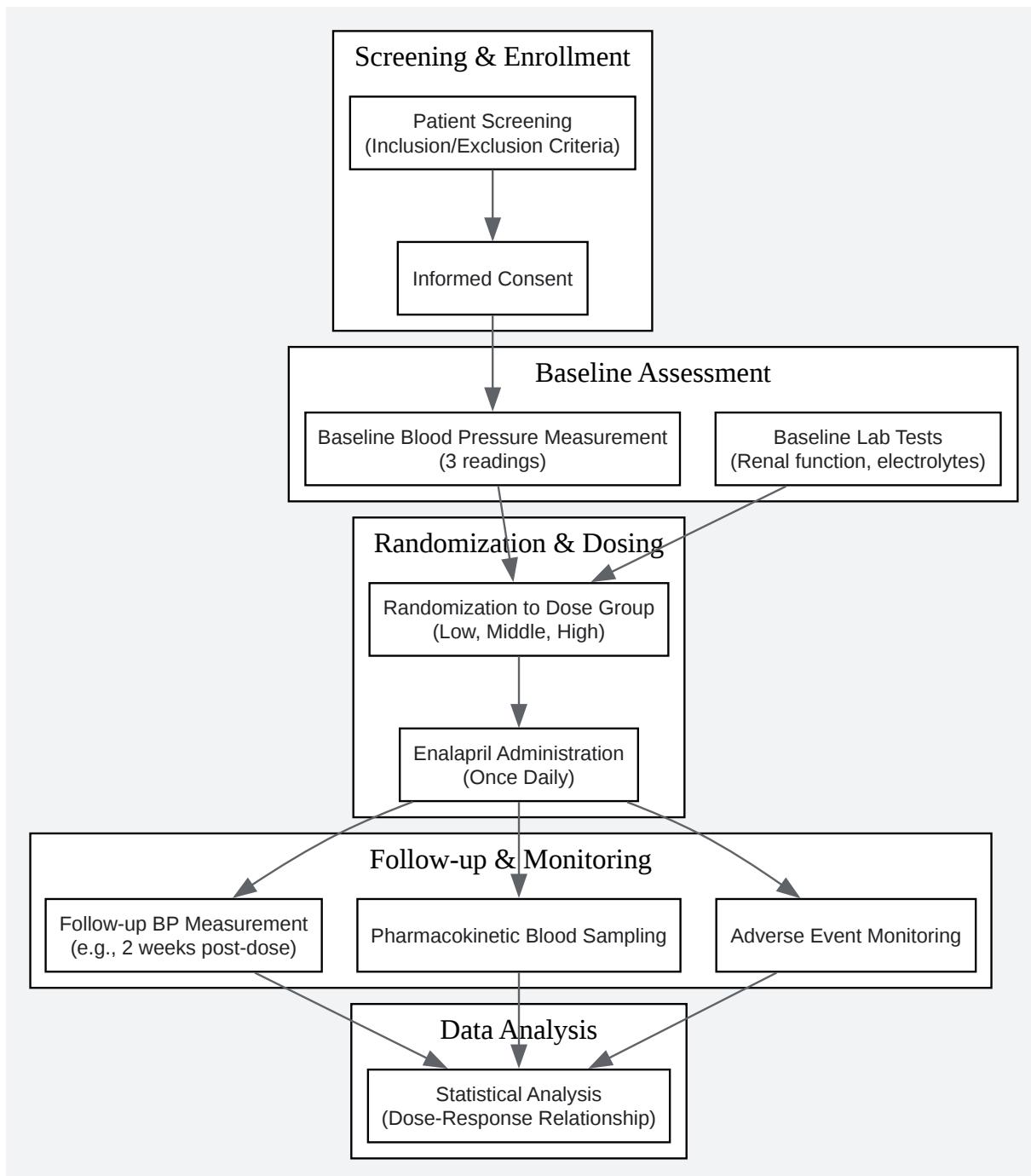
This protocol details the methods for measuring key components of the RAAS to assess the pharmacodynamic effects of enalapril.

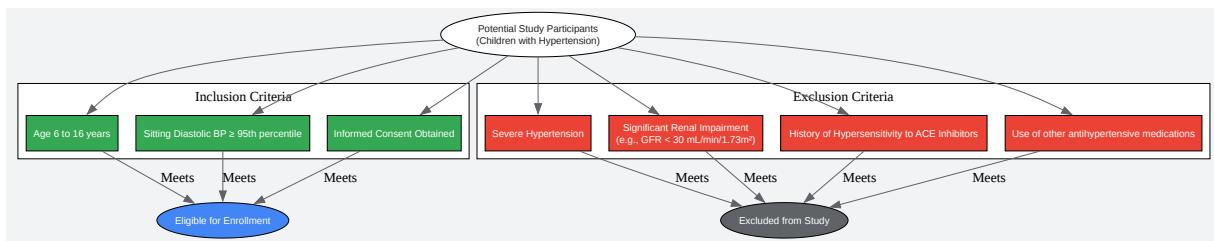
- Sample Collection: Obtain blood and urine samples from patients.
- Analytes: Measure plasma renin activity (PRA), angiotensin II, and aldosterone. More recent studies also investigate components of the alternative RAAS pathway, such as angiotensin-(1-7) and angiotensin-converting enzyme 2 (ACE2).
- Analytical Method:
 - Radioimmunoassay (RIA): A traditional and validated method for measuring the concentration of angiotensin peptides and aldosterone.
 - Enzyme-Linked Immunosorbent Assay (ELISA): Can also be used for the quantification of RAAS components.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to visualize key pathways, workflows, and logical relationships.







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